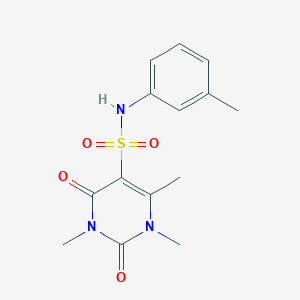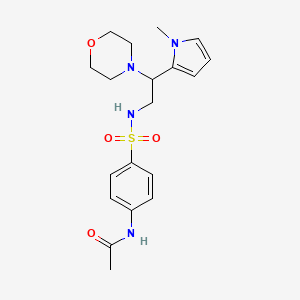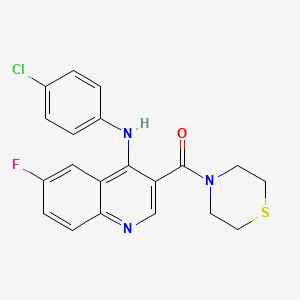
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with starting materials undergoing various transformations to yield the final product. The synthesis is usually optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. Techniques used might include NMR, IR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation .科学的研究の応用
Heterocyclic Compound Synthesis and Characterization
Research on similar heterocyclic compounds, such as the synthesis and characterization of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analogs, has been conducted. These studies involve detailed analysis through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The theoretical studies, including density functional theory (DFT) calculations, provide insights into the structural and electronic properties of these compounds. Additionally, molecular docking studies aim to understand their antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial Activity Studies
Compounds structurally related to (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone have been evaluated for their antimicrobial properties. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized through specific condensation processes, has shown distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent. Such findings underscore the broader relevance of these compounds in medical research, particularly in developing new treatments for infectious diseases and cancer (Zhi-hua Tang & W. Fu, 2018).
Fluorogenic Labeling for Biomedical Analysis
In the realm of analytical chemistry, similar compounds have been employed as fluorogenic labeling reagents for amino acids in pharmaceuticals. The use of phanquinone, for example, has been explored for pre-column derivatization, leading to efficient separation and detection of amino acid derivatives in high-performance liquid chromatography (HPLC) with fluorescence detection. This technique is valuable for the quality control of pharmaceutical products, demonstrating the application of such compounds in enhancing analytical methodologies for biomedical analysis (R. Gatti et al., 2004).
Catalytic Reduction Studies
Research has also explored the catalytic reduction capabilities of related compounds, such as the use of ruthenium-catalyzed reductions involving chloro or nitro substituents. These studies contribute to the broader understanding of chemical reactions and catalysis, with implications for industrial synthesis processes, pharmaceutical compound development, and the production of materials with reduced environmental impact (Yoshihisa Watanabe et al., 1984).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJBHFIAUFCWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)
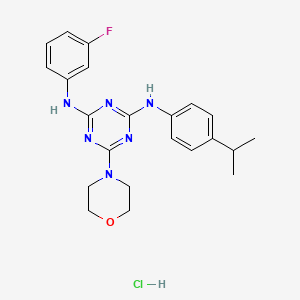
![N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2758871.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)
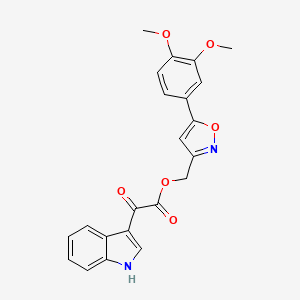
![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)
![2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide](/img/structure/B2758876.png)
![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)

![3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2758881.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2758883.png)
